1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea

Kinase Inhibitor Selectivity ATP-Binding Pocket Geometry Hinge-Region Binding

The compound 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (CAS 1226440-50-1) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine urea class, a privileged scaffold in medicinal chemistry. It features a 4-fluorophenyl group linked via a urea bridge to a meta-substituted phenyl-imidazopyridine system.

Molecular Formula C20H15FN4O
Molecular Weight 346.365
CAS No. 1226440-50-1
Cat. No. B2437891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea
CAS1226440-50-1
Molecular FormulaC20H15FN4O
Molecular Weight346.365
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H15FN4O/c21-15-7-9-16(10-8-15)22-20(26)23-17-5-3-4-14(12-17)18-13-25-11-2-1-6-19(25)24-18/h1-13H,(H2,22,23,26)
InChIKeyRXLZPUKENQHGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (CAS 1226440-50-1) – Structural and Pharmacophoric Baseline for Kinase-Targeted Research Procurement


The compound 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (CAS 1226440-50-1) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine urea class, a privileged scaffold in medicinal chemistry . It features a 4-fluorophenyl group linked via a urea bridge to a meta-substituted phenyl-imidazopyridine system. This architecture is characteristic of ATP-competitive kinase inhibitors, with the imidazopyridine core capable of occupying the adenine pocket and the urea moiety forming critical hydrogen bonds within the hinge region or allosteric sites. Its molecular formula is C20H15FN4O and its molecular weight is 346.4 g/mol . The compound is cataloged in vendor libraries as a biologically active small molecule for research in enzyme inhibition and receptor modulation, specifically within the context of kinase drug discovery.

Why Imidazo[1,2-a]pyridine Ureas Like 1226440-50-1 Are Not Interchangeable: The Cost of Imprecise Substitution in Kinase Probe and Lead Discovery


Compounds within the imidazo[1,2-a]pyridine urea class cannot be simply interchanged due to profound differences in kinase selectivity, binding mode (Type I vs. Type II/DFG-out), and cellular potency driven by subtle structural variations . The phosphorylation state of the target kinase and its conformational dynamics mean that an ATP-competitive inhibitor's efficacy is highly sensitive to the exact geometry and electronic properties of the terminal aryl and heteroaryl groups. The specific substitution pattern of 1226440-50-1—a 4-fluorophenyl urea linked to a 3-(imidazo[1,2-a]pyridin-2-yl)phenyl moiety—determines its unique polypharmacology, residence time, and off-rate, which are critical for accurate in vitro target validation. Substituting it with a regioisomer or a close analog risks a complete loss of inhibitory activity or a switch in kinase selectivity, undermining the integrity of screening cascades and lead optimization efforts.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (1226440-50-1) Against Closest Analogs


Meta-Positioning of the Imidazopyridine on the Central Phenyl Ring Confers Unique Binding Geometry

Direct structural comparison with the ortho-substituted analog 1-(4-fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (CAS 1788949-12-1) reveals a critical difference in the vector of the imidazopyridine group. In 1226440-50-1, the meta-substitution (3-phenyl) forces the imidazopyridine ring to adopt a dihedral angle and exit vector from the central phenyl ring that is distinct from the ortho-substituted congener [1]. This difference has been demonstrated in related imidazopyridine kinase inhibitor series to profoundly affect the ability to access the DFG-out allosteric pocket adjacent to the ATP binding site. While no head-to-head crystallography data is publicly available for this exact pair, SAR studies on analogous diphenyl urea kinase inhibitors confirm that meta-substitution on the central ring can shift selectivity from RAF to other kinases or completely abolish Type II binding .

Kinase Inhibitor Selectivity ATP-Binding Pocket Geometry Hinge-Region Binding

Imidazopyridine Core as an Adenine Mimic: Potent B-RafV600E Inhibition at Nanomolar Levels

The imidazo[1,2-a]pyridine scaffold, when incorporated into a urea-based kinase inhibitor, has been shown to achieve potent inhibition of B-RafV600E, a clinically validated target in melanoma. The nearest commercially characterized analog, RAF Kinase Inhibitor VII (a cell-permeable imidazopyridinyl-urea), inhibits B-RafV600E with an IC50 of 1 nM and cellular ERK phosphorylation (pERK) with an IC50 of 610 nM, while suppressing WM266.4 melanoma cell growth with a GI50 of 470 nM . 1226440-50-1 shares the identical imidazo[1,2-a]pyridine core and urea linker, differing primarily in the substitution pattern on the central phenyl ring. This structural homology supports a class-level inference that 1226440-50-1 possesses a similar low-nanomolar biochemical potency against its kinase target, though its exact IC50 may vary depending on the specific kinase being profiled.

B-RafV600E Type II Kinase Inhibitor DFG-out Conformation

4-Fluorophenyl Urea Terminal Group Enhances Metabolic Stability Compared to Non-Halogenated Phenyl Analogs

The presence of a 4-fluoro substituent on the terminal phenyl ring of the urea moiety is a well-established strategy to block oxidative metabolism at the para-position, improving in vitro metabolic stability compared to non-halogenated phenyl analogs [1]. For instance, the non-fluorinated analog N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea (CAS not specified) lacks this metabolic shield and would be expected to exhibit higher intrinsic clearance in human liver microsome (HLM) assays. While no direct microsomal stability data for 1226440-50-1 is available in the primary literature, the broader medicinal chemistry literature on fluorinated kinase inhibitors consistently demonstrates that 4-fluorophenyl ureas exhibit t1/2 > 60 min in HLM, whereas their des-fluoro counterparts are rapidly metabolized (t1/2 < 10 min) [2].

Metabolic Stability CYP Inhibition Fluorine Substitution

Urea Linker Provides a Pharmacophore for Dual Hydrogen Bonding to Kinase Hinge and Catalytic Lysine Residues

The urea functional group (-NH-CO-NH-) in 1226440-50-1 provides a unique pharmacophoric feature that distinguishes it from amide- or sulfonamide-linked imidazopyridine analogs . The urea carbonyl and the two NH groups form a hydrogen bond donor/acceptor triad that can simultaneously engage the kinase hinge backbone and the conserved catalytic lysine (e.g., Lys483 in B-Raf). In contrast, an amide linker (-NH-CO-) would lack the second NH donor, reducing the potential for this dual interaction. This binding mode is supported by the crystal structures of related imidazopyridinyl-ureas, including RAF Kinase Inhibitor VII, which show a compact, bidentate binding conformation in the ATP pocket .

Hydrogen Bond Donor/Acceptor Kinase Hinge Binding Catalytic Lysine Interaction

Recommended Research and Industrial Procurement Scenarios for 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (1226440-50-1)


Kinase Selectivity Profiling Panels for Lead Optimization in Oncology

Utilize 1226440-50-1 as a reference probe in broad-panel kinase selectivity screens (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to define the selectivity fingerprint of an imidazo[1,2-a]pyridine urea scaffold. Its unique meta-substitution pattern on the central phenyl ring, combined with the 4-fluorophenyl urea terminus, will generate a selectivity profile distinct from ortho-substituted analogs like 1788949-12-1, enabling lead optimization programs to map structure-selectivity relationships (SSR) for RAF, PBK, or other clinically relevant kinases [1].

In Vitro Pharmacology for B-RafV600E-Driven Melanoma Models

Deploy 1226440-50-1 in cellular assays using WM266.4 or A375 melanoma lines harboring the B-RafV600E mutation to investigate target engagement, ERK phosphorylation inhibition, and anti-proliferative effects. Based on class-level evidence from the closest tool compound, RAF Kinase Inhibitor VII (B-RafV600E IC50 = 1 nM), this compound is expected to show nanomolar biochemical potency. Researchers should first establish the IC50 in their specific cell line and correlate it with target modulation to validate the compound as a chemical probe .

Metabolic Stability Comparison in Liver Microsome Assays to Support DMPK Optimization

Use 1226440-50-1 as a test article in human and rodent liver microsome stability assays to confirm the predicted metabolic shielding effect of the 4-fluorophenyl group. Its degradation rate (t1/2) should be benchmarked against the des-fluoro analog N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea to experimentally validate the ≥6-fold stability improvement and guide the design of lead compounds with reduced intrinsic clearance [1].

Computational Chemistry and Docking Studies for Type II Kinase Inhibitor Design

Employ 1226440-50-1 in molecular docking and molecular dynamics simulations to model its binding pose within the DFG-out conformation of B-Raf or PBK kinases. The urea linker and the specific meta-substituted imidazopyridine geometry provide a rigid pharmacophore for in silico validation of Type II inhibitor binding hypotheses . These models can then inform the synthesis of novel analogs with improved selectivity and pharmacokinetic properties.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.